molecular formula C16H26N3NaO5 B12714465 Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt CAS No. 84456-42-8

Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt

Cat. No.: B12714465
CAS No.: 84456-42-8
M. Wt: 363.38 g/mol
InChI Key: MUPJWHOIEPBRCB-UHFFFAOYSA-M
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Description

Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt is a complex organic compound with the molecular formula C16-H26-N3-O5.Na and a molecular weight of 363.44 . This compound is known for its unique structure, which includes an oxirane ring and a piperazine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt typically involves multiple steps. The process begins with the preparation of the oxirane ring, followed by the introduction of the piperazine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt exerts its effects involves interactions with specific molecular targets and pathways. The oxirane ring and piperazine moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Oxiranecarboxylic acid derivatives: These compounds share the oxirane ring structure but differ in their substituents.

    Piperazine derivatives: Compounds with the piperazine moiety but different functional groups attached.

Uniqueness

What sets Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt apart is its unique combination of the oxirane ring and piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

84456-42-8

Molecular Formula

C16H26N3NaO5

Molecular Weight

363.38 g/mol

IUPAC Name

sodium;3-[[1-(4-ethylpiperazin-1-yl)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate

InChI

InChI=1S/C16H27N3O5.Na/c1-4-18-5-7-19(8-6-18)15(21)11(9-10(2)3)17-14(20)12-13(24-12)16(22)23;/h10-13H,4-9H2,1-3H3,(H,17,20)(H,22,23);/q;+1/p-1

InChI Key

MUPJWHOIEPBRCB-UHFFFAOYSA-M

Canonical SMILES

CCN1CCN(CC1)C(=O)C(CC(C)C)NC(=O)C2C(O2)C(=O)[O-].[Na+]

Origin of Product

United States

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